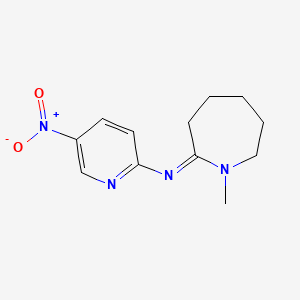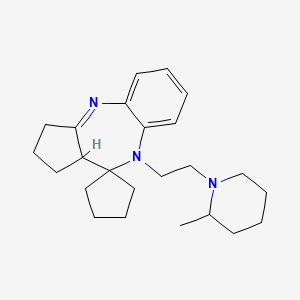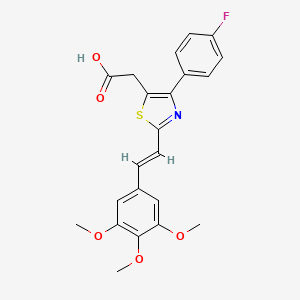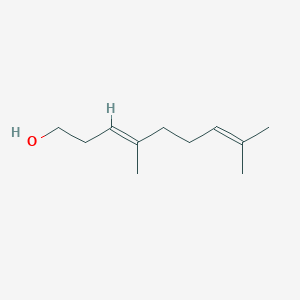
(3E)-4,8-dimethyl-3,7-nonadien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-4,8-Dimethyl-3,7-nonadien-1-ol ist eine organische Verbindung, die zur Klasse der Terpenoide gehört. Es handelt sich um einen natürlich vorkommenden Alkohol, der in verschiedenen Pflanzen vorkommt und für sein charakteristisches Aroma bekannt ist. Diese Verbindung spielt aufgrund ihrer einzigartigen Struktur und Eigenschaften eine wichtige Rolle in der organischen Chemie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3E)-4,8-Dimethyl-3,7-nonadien-1-ol kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Verwendung von Grignard-Reagenzien. Die Reaktion beginnt typischerweise mit der Herstellung eines geeigneten Aldehyds oder Ketons, der dann mit einem Grignard-Reagenz umgesetzt wird, um den gewünschten Alkohol zu bilden. Die Reaktionsbedingungen umfassen oft wasserfreie Lösungsmittel und niedrige Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von this compound biokatalytische Prozesse umfassen. Diese Verfahren verwenden Enzyme, um die Umwandlung von Vorläufermolekülen in die Zielverbindung zu katalysieren. Dieser Ansatz ist aufgrund seiner hohen Selektivität und umweltfreundlichen Natur von Vorteil .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3E)-4,8-Dimethyl-3,7-nonadien-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion wandelt die Alkoholgruppe in eine Carbonylgruppe um, wobei Aldehyde oder Ketone entstehen.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Alkohole oder Kohlenwasserstoffe zu bilden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen wie Halogenide oder Amine substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Reagenzien wie Thionylchlorid (SOCl₂) und Phosphortribromid (PBr₃) werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Aldehyde, Ketone und substituierte Alkohole, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
(3E)-4,8-Dimethyl-3,7-nonadien-1-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre Rolle in der Pflanzensignalgebung und Abwehrmechanismen untersucht.
Medizin: Die Forschung hat ein mögliches antimikrobielles und entzündungshemmendes Potenzial gezeigt.
Industrie: Es wird aufgrund seines angenehmen Aromas in der Formulierung von Duftstoffen und Aromen verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Wirkungen der Verbindung werden durch Wege vermittelt, die oxidativen Stress und Entzündungen betreffen .
Wirkmechanismus
The mechanism of action of (3E)-4,8-dimethyl-3,7-nonadien-1-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(3E)-4,8-Dimethyl-1,3,7-nonatrien: Ähnlich in der Struktur, aber ohne die Hydroxylgruppe.
(3E,7E)-Homofarnesol: Ein weiteres Terpenoid mit einem ähnlichen Grundgerüst, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
(3E)-4,8-Dimethyl-3,7-nonadien-1-ol ist aufgrund seiner spezifischen Anordnung von Doppelbindungen und des Vorhandenseins einer Hydroxylgruppe einzigartig, die ihm bestimmte chemische und biologische Eigenschaften verleiht .
Eigenschaften
CAS-Nummer |
459-88-1 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(3E)-4,8-dimethylnona-3,7-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8,12H,4-5,7,9H2,1-3H3/b11-8+ |
InChI-Schlüssel |
DFZMKOVWHYSLQF-DHZHZOJOSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CCO)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



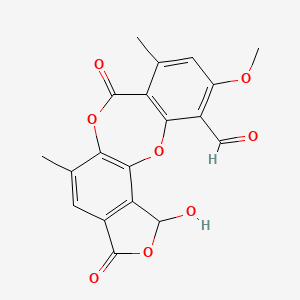
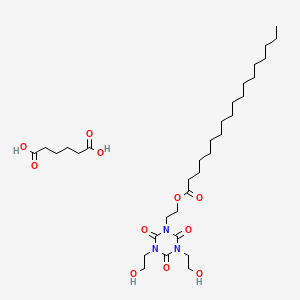
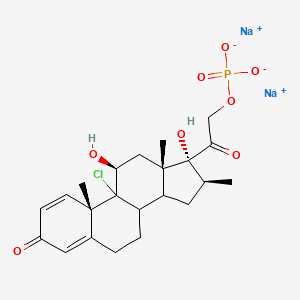
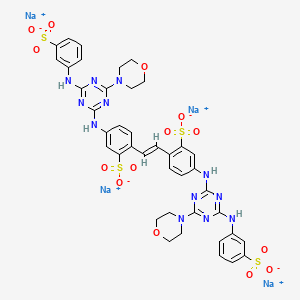
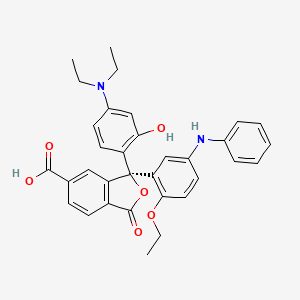
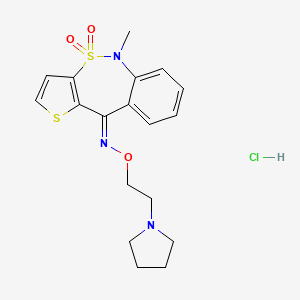

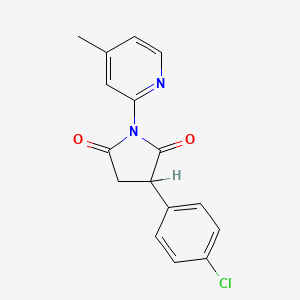
![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)
